

## Deucravacitinib Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity

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Compound of Interest		
Compound Name:	Deucravacitinib hydrochloride	
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Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. Its unique mechanism of action, involving allosteric inhibition by binding to the regulatory pseudokinase (JH2) domain of TYK2, distinguishes it from other JAK inhibitors that target the conserved active site in the catalytic (JH1) domain.[1][2] This guide provides a comparative analysis of the cross-reactivity of deucravacitinib with other kinases, supported by experimental data, to inform research and development in autoimmune and inflammatory diseases.

## **High Selectivity for TYK2 Over Other Janus Kinases**

Deucravacitinib demonstrates a high degree of selectivity for TYK2 over the other members of the JAK family: JAK1, JAK2, and JAK3. This selectivity is attributed to its unique binding to the more structurally diverse pseudokinase domain.[2] In contrast, other approved JAK inhibitors, such as tofacitinib, upadacitinib, and baricitinib, are ATP-competitive and exhibit varying degrees of inhibition across multiple JAK family members.[1]

#### **Comparative Inhibitory Activity in Whole Blood Assays**

The selectivity of deucravacitinib has been quantified in in vitro human whole blood assays, which mimic a more physiologically relevant environment. The following table summarizes the half-maximal inhibitory concentrations (IC50) of deucravacitinib and other JAK inhibitors against signaling pathways mediated by different JAK members.



Compound	TYK2/JAK2 Signaling (IL-12/IL- 23 pathway)	JAK1/JAK3 Signaling (IL-2 pathway)	JAK2/JAK2 Signaling (TPO pathway)
Deucravacitinib	IC50: 14 nM	IC50: 2,400 nM	IC50: >10,000 nM
Tofacitinib	IC50: 1,600 nM	IC50: 91 nM	IC50: 480 nM
Upadacitinib	IC50: 1,600 nM	IC50: 45 nM	IC50: 310 nM
Baricitinib	IC50: 780 nM	IC50: 49 nM	IC50: 430 nM

Data sourced from Chimalakonda A, et al. Dermatol Ther (Heidelb). 2021.[1]

These data highlight that deucravacitinib is significantly more potent at inhibiting TYK2-mediated signaling compared to the other tested JAK inhibitors. Conversely, deucravacitinib shows substantially less activity against JAK1, JAK2, and JAK3-mediated pathways. In cellular signaling assays, deucravacitinib has demonstrated over 100-fold greater selectivity for TYK2 versus JAK1/3 and over 2000-fold greater selectivity for TYK2 versus JAK2.[3] In direct kinase binding assays, deucravacitinib exhibited minimal to no activity against JAK1, JAK2, and JAK3, with IC50 values greater than 10  $\mu$ M.[3]

## **Experimental Protocols**

The comparative selectivity data presented above were generated using established in vitro whole blood assays. The general methodologies are outlined below.

#### In Vitro Whole Blood Assays for Kinase Selectivity

Objective: To determine the potency and selectivity of kinase inhibitors by measuring their effect on specific cytokine-induced signaling pathways in human whole blood.

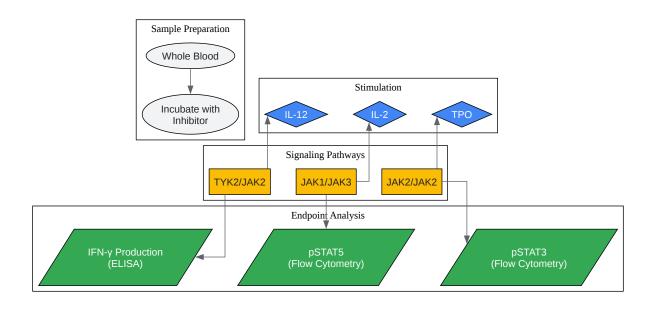
#### General Protocol:

- Blood Collection: Fresh human whole blood is collected from healthy donors.
- Compound Incubation: Aliquots of whole blood are pre-incubated with serial dilutions of the test compounds (e.g., deucravacitinib, tofacitinib) for a specified period.



- Cytokine Stimulation: Specific cytokines are added to the blood samples to activate distinct JAK-STAT signaling pathways:
  - TYK2/JAK2 Signaling: Interleukin-12 (IL-12) is used to stimulate the production of interferon-gamma (IFN-γ), a downstream marker of the IL-12/IL-23 pathway.[1]
  - JAK1/JAK3 Signaling: Interleukin-2 (IL-2) is used to induce the phosphorylation of STAT5 in T-lymphocytes.[1]
  - JAK2/JAK2 Signaling: Thrombopoietin (TPO) is used to induce the phosphorylation of STAT3 in platelets.[1]
- Endpoint Analysis: Following stimulation, the relevant downstream signaling events are quantified:
  - For the TYK2/JAK2 assay, the concentration of IFN-γ in the plasma is measured by ELISA.
  - For the JAK1/JAK3 and JAK2/JAK2 assays, the phosphorylation of STAT proteins in specific cell populations is measured by flow cytometry using phospho-specific antibodies.
- Data Analysis: The data are analyzed to determine the concentration of each inhibitor that
  causes a 50% reduction in the signaling endpoint (IC50). These values are then compared to
  assess the selectivity of the compounds.





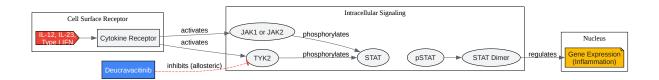
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Caption: Workflow for in vitro whole blood kinase selectivity assays.

# Deucravacitinib's Mechanism and Signaling Pathway

Deucravacitinib's selectivity stems from its allosteric inhibition of the TYK2 pseudokinase domain. This locks the kinase in an inactive conformation, preventing downstream signaling. TYK2 is crucial for signaling by key cytokines implicated in autoimmune diseases, including IL-12, IL-23, and Type I interferons.[4][5] By selectively inhibiting TYK2, deucravacitinib modulates these specific pathways while sparing others that are dependent on JAK1, JAK2, and JAK3.





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Caption: Deucravacitinib selectively inhibits the TYK2 signaling pathway.

#### Conclusion

The available data strongly support that deucravacitinib is a highly selective inhibitor of TYK2. Its unique allosteric mechanism of action results in minimal cross-reactivity with other JAK family members at clinically relevant concentrations. This high degree of selectivity may contribute to a differentiated safety and efficacy profile compared to pan-JAK inhibitors and presents a promising therapeutic strategy for a range of immune-mediated diseases.

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